molecular formula C14H18O2 B14482742 Cinnamyl 2-methylbutyrate CAS No. 67883-77-6

Cinnamyl 2-methylbutyrate

Cat. No.: B14482742
CAS No.: 67883-77-6
M. Wt: 218.29 g/mol
InChI Key: OQFRRXKRZQFDEI-UHFFFAOYSA-N
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Description

Cinnamyl 2-methylbutyrate: is an organic compound with the molecular formula C14H18O2. It is an ester formed from cinnamyl alcohol and 2-methylbutyric acid. This compound is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for synthesizing cinnamyl 2-methylbutyrate is through the esterification of cinnamyl alcohol with 2-methylbutyric acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.

    Enzymatic Synthesis: Another method involves the use of immobilized lipase enzymes to catalyze the esterification reaction.

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cinnamyl 2-methylbutyrate can undergo oxidation reactions to form cinnamic acid derivatives.

    Reduction: Reduction of the ester group can yield cinnamyl alcohol and 2-methylbutanol.

    Substitution: The ester group can be substituted by nucleophiles under basic conditions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Cinnamic acid derivatives.

    Reduction: Cinnamyl alcohol and 2-methylbutanol.

    Substitution: Various cinnamyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Cinnamyl 2-methylbutyrate is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in modulating biological pathways.

Industry: In the flavor and fragrance industry, this compound is used to impart fruity notes to perfumes, cosmetics, and food products. It is also used in the production of soaps, detergents, and lotions .

Mechanism of Action

The mechanism of action of cinnamyl 2-methylbutyrate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Cinnamyl 2-methylbutyrate stands out due to its unique combination of cinnamyl and 2-methylbutyrate moieties, which impart distinct olfactory properties and biological activities. Its specific ester linkage makes it more resistant to hydrolysis compared to other similar esters, enhancing its stability in various applications.

Properties

CAS No.

67883-77-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-phenylprop-2-enyl 2-methylbutanoate

InChI

InChI=1S/C14H18O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h4-10,12H,3,11H2,1-2H3

InChI Key

OQFRRXKRZQFDEI-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)C(=O)OC/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(C)C(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

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